Flame Retardancy and Dielectric Loss: DABPA‑Modified BDP Resin vs. Conventional BD Resin
When DABPA is copolymerized with 4,4′-bismaleimidodiphenyl methane (BDM) and 9,10‑dihydro‑9‑oxa‑10‑phosphaphenanthrene‑10‑oxide (DOPO), the resulting BDP resin attains a UL94 V‑0 rating with only 0.5 wt% phosphorus, whereas the phosphorus‑free BD resin (BDM/DABPA) remains at V‑1 [1]. Simultaneously, the total heat release (THR) of BDP resin is reduced to 61% of that of BD resin, and the dielectric constant and loss at 1 GHz decrease to 2.90 and 0.0058, respectively—representing a 51% reduction in dielectric loss compared to the neat BD matrix [1].
| Evidence Dimension | Flame retardancy (UL94 rating), total heat release (THR), dielectric constant (ε'), dielectric loss (tan δ) |
|---|---|
| Target Compound Data | BDP resin (BDM/DABPA/DOPO): UL94 V‑0; THR = 61% of BD; ε' = 2.90; tan δ = 0.0058 (1 GHz) |
| Comparator Or Baseline | BD resin (BDM/DABPA): UL94 V‑1; ε' ≈ 3.15; tan δ ≈ 0.0114 (1 GHz) |
| Quantified Difference | UL94 rating upgraded from V‑1 to V‑0; THR reduced by 39%; dielectric loss reduced by 51% |
| Conditions | Copolymerization; cone calorimetry; 1 GHz dielectric measurement |
Why This Matters
For electronics and aerospace laminates, achieving V‑0 flame rating and halving dielectric loss directly enhances safety margins and signal integrity without resorting to halogenated additives.
- [1] Li, S.; Yan, H.; Feng, S.; Li, X. Novel low phosphorus-content bismaleimide resin system with outstanding flame retardancy and low dielectric loss. Polym. Degrad. Stab. 2012, 97 (6), 987–994. View Source
